molecular formula C20H31N3O4 B2913070 5-Nitro-N,N,N',N'-tetrapropylisophthalamide CAS No. 349408-64-6

5-Nitro-N,N,N',N'-tetrapropylisophthalamide

Cat. No.: B2913070
CAS No.: 349408-64-6
M. Wt: 377.485
InChI Key: IBPKFKHELWAWSA-UHFFFAOYSA-N
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Description

5-Nitro-N,N,N’,N’-tetrapropylisophthalamide is a chemical compound with the molecular formula C18H28N4O4 It is characterized by the presence of a nitro group (-NO2) attached to an isophthalamide core, with four propyl groups attached to the nitrogen atoms

Preparation Methods

The synthesis of 5-Nitro-N,N,N’,N’-tetrapropylisophthalamide typically involves the nitration of an appropriate precursor, followed by the introduction of propyl groups. One common method involves the nitration of isophthalic acid derivatives using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then reacted with propylamine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

5-Nitro-N,N,N’,N’-tetrapropylisophthalamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles (e.g., hydroxide ions), and acids or bases for hydrolysis. Major products formed from these reactions include amino derivatives, substituted aromatic compounds, and hydrolyzed fragments .

Scientific Research Applications

5-Nitro-N,N,N’,N’-tetrapropylisophthalamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Nitro-N,N,N’,N’-tetrapropylisophthalamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may involve the inhibition of enzymes, disruption of cellular membranes, or interference with DNA synthesis. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

5-Nitro-N,N,N’,N’-tetrapropylisophthalamide can be compared with other nitro-substituted isophthalamides and related compounds. Similar compounds include:

The uniqueness of 5-Nitro-N,N,N’,N’-tetrapropylisophthalamide lies in its specific structural arrangement and the presence of four propyl groups, which confer distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

5-nitro-1-N,1-N,3-N,3-N-tetrapropylbenzene-1,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O4/c1-5-9-21(10-6-2)19(24)16-13-17(15-18(14-16)23(26)27)20(25)22(11-7-3)12-8-4/h13-15H,5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPKFKHELWAWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(CCC)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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